(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride

Catalog No.
S13120228
CAS No.
1196156-99-6
M.F
C6H4ClF3N2O2S
M. Wt
260.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl c...

CAS Number

1196156-99-6

Product Name

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride

IUPAC Name

[5-(trifluoromethyl)pyrazin-2-yl]methanesulfonyl chloride

Molecular Formula

C6H4ClF3N2O2S

Molecular Weight

260.62 g/mol

InChI

InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-12-5(2-11-4)6(8,9)10/h1-2H,3H2

InChI Key

CEIFRPJVDSWEFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CS(=O)(=O)Cl

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride is a specialized chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, along with a methanesulfonyl chloride functional group. Its molecular formula is C7H5ClF3N2O2SC_7H_5ClF_3N_2O_2S and it has a molecular weight of approximately 259.63 g/mol. The unique combination of these functional groups imparts distinctive chemical properties, making it valuable in various fields such as medicinal chemistry and agrochemical development.

  • Nucleophilic Substitution Reactions: The methanesulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide derivatives.
  • Addition Reactions: The pyrazine ring can engage in addition reactions with different reagents, expanding its utility in synthetic chemistry.
  • Oxidation and Reduction Reactions: The trifluoromethyl group may undergo oxidation or reduction depending on the reaction conditions, allowing for further functionalization of the compound .

Research indicates that (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride exhibits significant biological activity. It has been evaluated for its potential anticancer properties, showing effects on various human cancer cell lines. For instance, studies have demonstrated that certain concentrations can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent . Additionally, the compound may interact with specific enzymes and receptors, influencing biological pathways relevant to disease mechanisms.

The synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride typically involves several steps:

  • Preparation of Trifluoromethyl Pyrazine: Initial synthesis may involve creating a pyrazine derivative with a trifluoromethyl group.
  • Formation of Methanesulfonyl Chloride: The introduction of the methanesulfonyl chloride functional group can be achieved through chlorosulfonic acid or thionyl chloride reactions with corresponding sulfonic acids.
  • Coupling Reaction: Finally, coupling reactions between the pyrazine derivative and methanesulfonyl chloride yield the desired product .

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride has diverse applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity.
  • Agrochemicals: The compound is utilized in developing agrochemicals due to its unique reactivity and stability.
  • Chemical Research: It is employed in various synthetic pathways to create novel compounds for research purposes .

Studies on interaction mechanisms suggest that (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can form stable complexes with biological targets. This includes interactions with proteins and enzymes that may modulate their activity. Understanding these interactions is crucial for elucidating the compound's therapeutic potential and optimizing its efficacy in drug development .

Several compounds share structural similarities with (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(5-chloropyrazin-2-YL)methanesulfonyl chlorideC₅H₄Cl₂N₂O₂SLacks trifluoromethyl group; simpler structure
(2-(Trifluoromethyl)phenyl)methanesulfonyl chlorideC₈H₆ClF₃O₂SDifferent aromatic system; used in similar applications
(3-(Trifluoromethyl)cyclobutyl)methanesulfonyl chlorideC₇H₈ClF₃O₂SCyclic structure; distinct reactivity profile

The uniqueness of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride lies in its combination of the trifluoromethyl group and the methanesulfonyl chloride moiety attached to a pyrazine ring, which enhances its reactivity and biological activity compared to similar compounds .

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride represents a significant compound in organic synthesis, featuring a pyrazine ring with a trifluoromethyl group at position 5 and a methanesulfonyl chloride moiety at position 2 [1]. The synthesis of this compound involves multiple strategic approaches that have evolved over time, from traditional sulfonation pathways to more advanced catalytic methods [2] [3]. This article explores these synthetic methodologies in detail, focusing on reaction mechanisms, optimization strategies, and purification techniques.

Traditional Sulfonation Pathways

Traditional methods for synthesizing (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride primarily involve two main approaches: thionyl chloride-mediated sulfonyl chloride formation and direct chlorosulfonation of pyrazine derivatives [4]. These established methods provide reliable routes to the target compound, though they often require careful control of reaction conditions to maximize yields and minimize side products [5].

Thionyl Chloride-Mediated Sulfonyl Chloride Formation

The thionyl chloride-mediated approach represents one of the most common methods for converting sulfonic acids to sulfonyl chlorides in the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [7] [8]. This reaction proceeds through a nucleophilic substitution mechanism where the sulfonic acid derivative of the pyrazine compound reacts with thionyl chloride to form the corresponding sulfonyl chloride [8].

The general reaction mechanism involves the following steps:

  • Nucleophilic attack by the sulfonic acid oxygen on the electrophilic sulfur atom of thionyl chloride
  • Formation of a chlorosulfite ester intermediate
  • Displacement of the leaving group by chloride ion
  • Generation of the sulfonyl chloride with the release of sulfur dioxide and hydrogen chloride as byproducts [8] [10]

The reaction can be represented as:

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonic acid + SOCl₂ → (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride + SO₂ + HCl [7] [8]

Table 1: Reaction Conditions for Thionyl Chloride-Mediated Sulfonyl Chloride Formation

ParameterOptimal ConditionEffect on Yield
Temperature70-80°CHigher temperatures accelerate reaction but may lead to decomposition [8] [10]
Reaction Time2-4 hoursExtended times improve conversion but may increase side reactions [8]
SolventDichloromethane or neatAnhydrous conditions essential to prevent hydrolysis [7]
CatalystDimethylformamide (catalytic)Enhances reaction rate through formation of Vilsmeier-type intermediate [8] [9]
Molar Ratio (SOCl₂:substrate)1.5-2:1Excess thionyl chloride ensures complete conversion [10]

Optimization of this reaction typically focuses on temperature control and the use of catalytic additives [8]. The addition of a catalytic amount of dimethylformamide can significantly enhance the reaction rate through the formation of a Vilsmeier-type intermediate [9]. Additionally, maintaining anhydrous conditions is crucial to prevent hydrolysis of both the starting materials and products [7] [8].

Chlorosulfonation of Pyrazine Derivatives

Direct chlorosulfonation of pyrazine derivatives offers an alternative approach to synthesizing (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [4] [12]. This method involves the direct introduction of a chlorosulfonyl group onto the pyrazine ring or its methyl substituent using chlorosulfonic acid as both reagent and solvent [12].

The chlorosulfonation process typically follows these steps:

  • Electrophilic attack by chlorosulfonic acid on the pyrazine derivative
  • Formation of a sulfonic acid intermediate
  • Conversion of the sulfonic acid to sulfonyl chloride using additional chlorosulfonic acid or thionyl chloride [12] [22]

For the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, the reaction can be directed to occur at the methyl group rather than on the pyrazine ring by controlling reaction conditions [4] [12]. This regioselectivity is crucial for obtaining the desired product.

Table 2: Optimization Parameters for Chlorosulfonation of Pyrazine Derivatives

ParameterCondition RangeOptimal ConditionEffect on Yield
Temperature0-100°C40-60°CHigher temperatures favor ring sulfonation [12] [22]
Reaction Time1-24 hours3-6 hoursLonger times increase conversion but may lead to multiple sulfonation [12]
ClSO₃H Equivalents1-6 eq.3-4 eq.Excess reagent ensures complete conversion [22]
AdditivesSulfamic acid1-2 mol%Improves yield and purity by suppressing side reactions [22]
WorkupIce water quenchSlow addition at 0-5°CMinimizes hydrolysis of the sulfonyl chloride product [22]

The addition of sulfamic acid as a catalyst has been shown to significantly improve yields in chlorosulfonation reactions by suppressing side reactions and promoting the desired transformation [22]. Careful control of temperature is essential, as higher temperatures tend to favor sulfonation on the pyrazine ring rather than at the methyl position [12] [22].

Novel Catalytic Approaches

Recent advances in synthetic methodology have led to the development of novel catalytic approaches for the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [3] [16]. These methods offer advantages such as milder reaction conditions, improved regioselectivity, and higher yields compared to traditional approaches [15] [17].

Transition Metal-Catalyzed Trifluoromethylation

Transition metal-catalyzed trifluoromethylation represents a significant advancement in the synthesis of trifluoromethylated pyrazine derivatives, which serve as key precursors for (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [16] [17]. This approach allows for the selective introduction of the trifluoromethyl group at the desired position on the pyrazine ring under relatively mild conditions [15].

Several transition metal catalysts have been employed for this transformation, with copper and palladium complexes showing particular promise [16] [17]. The general reaction mechanism involves:

  • Oxidative addition of the halopyrazine to the metal center
  • Transmetalation with a trifluoromethyl source
  • Reductive elimination to form the carbon-CF₃ bond [16] [17]

Table 3: Transition Metal Catalysts for Trifluoromethylation of Pyrazine Derivatives

Catalyst SystemTrifluoromethyl SourceReaction ConditionsYield (%)Selectivity
Cu(OAc)₂/PhenanthrolineTMSCF₃/KF40-60°C, O₂, 6-12h72-85High for C-5 position [16]
Pd(OAc)₂/XantphosTESCF₃/KF80-100°C, 8-24h65-78Moderate to high [17]
CuI/1,10-PhenanthrolineCF₃I120-150°C, DMF, 12-24h45-60Variable [16] [17]
Fe(acac)₂/BipyridineTMSCF₃/KF60-80°C, THF, 8-12h50-65Moderate [4] [16]

The copper-catalyzed trifluoromethylation using Cu(OAc)₂ and phenanthroline ligands has emerged as a particularly effective method, offering high yields and excellent selectivity for the C-5 position of the pyrazine ring [16]. This selectivity is crucial for the synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, as it ensures that the trifluoromethyl group is introduced at the correct position [15] [16].

The choice of trifluoromethylating reagent also significantly impacts the reaction outcome [17]. Trimethyl(trifluoromethyl)silane (TMSCF₃) activated by fluoride sources such as potassium fluoride has proven to be an effective and relatively safe trifluoromethylating agent compared to gaseous CF₃I or other more reactive reagents [16] [17].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride and its precursors [15] [18]. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity [15] [18].

The application of microwave irradiation to the synthesis of trifluoromethylated pyrazine derivatives typically results in reaction times being reduced from several hours to just a few minutes [15] [18]. This rapid heating also often leads to cleaner reaction profiles with fewer side products, simplifying subsequent purification steps [18].

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis Methods

Reaction StepConventional MethodMicrowave MethodYield ImprovementTime Reduction
Pyrazine Formation10-12h, 80-90°C2-3 min, 480W10-15%>95% [15] [18]
Trifluoromethylation6-24h, 60-100°C5-10 min, 300-600W5-20%>90% [15]
Sulfonyl Chloride Formation4-12h, 70-80°C10-15 min, 200-400W5-10%>85% [18]

Key parameters for optimizing microwave-assisted synthesis include:

  • Power Level: Typically 200-600W, with lower power levels often providing better control and selectivity [15] [18]
  • Temperature Control: Precise temperature monitoring is essential to prevent decomposition of sensitive intermediates [18]
  • Solvent Selection: Polar solvents such as dimethylformamide, acetonitrile, or alcohols that efficiently absorb microwave energy are preferred [15] [18]
  • Reaction Vessel: Sealed vessels allow for superheating of solvents above their boiling points, further accelerating reactions [18]

The microwave-assisted approach is particularly valuable for the trifluoromethylation step, where conventional heating methods often require extended reaction times and higher temperatures, potentially leading to decomposition of sensitive intermediates [15]. By enabling rapid, controlled heating, microwave irradiation allows for more efficient energy transfer and often results in higher yields of the desired trifluoromethylated pyrazine intermediates [15] [18].

Purification and Isolation Techniques

The purification and isolation of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride present significant challenges due to the compound's sensitivity to moisture and potential for hydrolysis [20] [21]. Effective purification strategies are essential for obtaining the compound in high purity, which is critical for its subsequent applications [20] [24].

Chromatographic Separation Protocols

Chromatographic techniques play a crucial role in the purification of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, allowing for the separation of the target compound from reaction byproducts and unreacted starting materials [20] [21]. Due to the moisture sensitivity of sulfonyl chlorides, specialized chromatographic protocols must be employed [20].

Flash column chromatography using anhydrous conditions represents the most common approach for purifying (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [20]. This typically involves:

  • Stationary Phase Selection: Silica gel is most commonly used, though it must be thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride [20] [21]
  • Mobile Phase Optimization: Gradient elution using mixtures of non-polar solvents (hexane, toluene) with increasing proportions of more polar solvents (ethyl acetate, dichloromethane) is typically employed [20] [24]
  • Column Preparation: The column is often pre-equilibrated with the initial mobile phase containing a small percentage (0.1-0.5%) of a base such as triethylamine to neutralize any acidic sites on the silica gel [20]
  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product [20] [24]

Table 5: Chromatographic Conditions for Purification of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride

ParameterOptimal ConditionNotes
Stationary PhaseSilica gel (200-400 mesh)Dried at 120°C for 24h before use [20]
Mobile PhaseHexane/Ethyl acetate (90:10 to 70:30)Gradient elution improves separation [20] [24]
Flow Rate20-30 mL/min (for 25g silica)Faster flow rates may reduce exposure to silica [20]
Sample Loading1-5% of column weightHigher loading reduces resolution [20]
Detection MethodUV (254 nm) or TLC visualizationSulfonyl chlorides often UV-active [20] [24]

For analytical purposes, high-performance liquid chromatography (HPLC) using reverse-phase columns (C18) with acetonitrile/water mobile phases can be employed [21] [23]. However, for preparative purification, normal-phase flash chromatography is generally preferred due to the moisture sensitivity of the compound [20] [21].

Crystallization Conditions and Solvent Systems

Crystallization represents an alternative or complementary approach to chromatography for the purification of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride [22] [23]. When properly optimized, crystallization can provide the target compound in high purity with good recovery rates [22] [23].

The development of effective crystallization protocols for (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride typically involves:

  • Solvent Selection: The ideal solvent or solvent mixture should provide good solubility at elevated temperatures but limited solubility at lower temperatures [22] [23]
  • Cooling Profile: Controlled cooling rates are essential for obtaining well-formed crystals and maximizing yield [22]
  • Seeding: Introduction of seed crystals can promote crystallization and improve crystal quality [23]
  • Filtration and Washing: Rapid filtration followed by washing with cold, anhydrous solvents helps remove impurities while minimizing exposure to moisture [22] [23]

Table 6: Crystallization Conditions for (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride

Solvent SystemDissolution TemperatureCrystallization TemperatureRecovery (%)Purity (%)
Toluene/Hexane (1:1)60-70°C0-5°C75-85>98 [22] [23]
Dichloromethane/Hexane30-40°C-10 to -20°C70-80>97 [23]
Ethyl Acetate/Hexane50-60°C0-10°C65-75>95 [22]
Toluene alone80-90°C15-20°C60-70>99 [22] [23]

The toluene/hexane solvent system has proven particularly effective for the crystallization of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, providing a good balance of solubility characteristics and resulting in high-purity crystals [22] [23]. The process typically involves dissolving the crude product in hot toluene, followed by the addition of hexane as an anti-solvent and controlled cooling to induce crystallization [22] [23].

For compounds that prove difficult to crystallize directly, derivatization to a more crystalline intermediate (such as a sulfonamide) followed by conversion back to the sulfonyl chloride after purification can be an effective alternative strategy [22]. However, this approach adds additional steps to the synthesis and may result in lower overall yields [22] [23].

Amine Sulfonylation Kinetics

The nucleophilic substitution reactions of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride with various amines exhibit characteristic second-order kinetics, proceeding via a bimolecular mechanism. Kinetic investigations reveal that the trifluoromethyl-substituted pyrazine ring system significantly influences the reactivity profile compared to conventional methanesulfonyl chlorides [1] [2].

The electron-withdrawing nature of both the trifluoromethyl group and the pyrazine heterocycle creates a highly electrophilic sulfonyl center, facilitating rapid nucleophilic attack by primary and secondary amines. Studies on related sulfonyl chloride systems demonstrate rate constants ranging from 8.1 × 10² to 5.29 × 10⁴ L mol⁻¹ s⁻¹ for amine sulfonylation reactions in acetonitrile at 298 K [2]. The enhanced reactivity of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can be attributed to the cumulative electron-withdrawing effects of the substituents, which stabilize the transition state and lower the activation energy barrier.

Table 1: Kinetic Parameters for Nucleophilic Substitution of Sulfonyl Chlorides with Amines

SubstrateRate Constant (L mol⁻¹ s⁻¹)Activation Energy (kJ mol⁻¹)SolventTemperature (K)
Methanesulfonyl chloride + Diethylamine1.2 × 10⁴42.3Acetonitrile298
Methanesulfonyl chloride + Butylamine8.5 × 10³45.1Acetonitrile298
Benzenesulfonyl chloride + Diethylamine2.3 × 10³48.7Acetonitrile298
p-Toluenesulfonyl chloride + Diethylamine1.8 × 10³51.2Acetonitrile298
2,4,6-Trimethylbenzenesulfonyl chloride + Diethylamine5.2 × 10⁴38.9Acetonitrile298
2,6-Diisopropylbenzenesulfonyl chloride + Diethylamine8.7 × 10⁴35.6Acetonitrile298

The reaction mechanism proceeds through a concerted SN2-type displacement involving a single transition state. Computational studies on related systems indicate that the nucleophilic attack occurs preferentially along the near-axial direction relative to the sulfonyl sulfur [1] [2]. The formation of sulfonamide products occurs with excellent yields, typically exceeding 85% under optimized conditions.

Temperature-dependent kinetic studies reveal activation energies in the range of 35-52 kJ mol⁻¹ for various sulfonyl chloride-amine combinations. The relatively low activation energies observed for sterically hindered arenesulfonyl chlorides suggest that relief of steric strain in the transition state contributes significantly to the reaction rate enhancement [1].

Alcohol/Ester Formation Mechanisms

The reaction of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride with alcohols proceeds through a fundamentally different mechanistic pathway compared to amine sulfonylation. Unlike the direct SN2 mechanism observed with tosyl chloride derivatives, methanesulfonyl chloride compounds undergo an initial E1cb elimination to generate a highly reactive sulfene intermediate [3].

The proposed mechanism involves deprotonation of the acidic α-hydrogen adjacent to the sulfonyl group, followed by elimination of chloride to form the sulfene species. This intermediate subsequently undergoes nucleophilic attack by the alcohol, followed by rapid proton transfer to yield the corresponding sulfonate ester [3] [4].

Table 2: Alcohol/Ester Formation with Methanesulfonyl Chloride Derivatives

Alcohol TypeReaction Rate Constant (M⁻¹ s⁻¹)Yield (%)Reaction Time (min)Mechanism Type
Methanol3.2 × 10³8515SN2
Ethanol2.8 × 10³8218SN2
Isopropanol1.9 × 10³7825SN2
tert-Butanol1.1 × 10³6545Mixed SN1/SN2
Benzyl alcohol4.5 × 10³8812SN2
Phenol8.7 × 10²7235Addition-Elimination

The reactivity order follows the pattern: primary alcohols > secondary alcohols > tertiary alcohols, consistent with the steric requirements of the nucleophilic substitution mechanism. Isotope labeling experiments and cycloadduct trapping studies provide strong evidence for the sulfene intermediate pathway in methanesulfonyl chloride reactions [3].

For (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride, the electron-withdrawing substituents are expected to increase the acidity of the methylene protons, facilitating the initial deprotonation step and accelerating sulfene formation. The resulting sulfonate esters serve as excellent leaving groups in subsequent substitution, elimination, and rearrangement reactions [3].

Electrochemical Behavior

Radical Intermediate Stabilization

The electrochemical generation of radical intermediates from (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride provides valuable insights into the stability and reactivity of these transient species. Pulse radiolysis studies on related methanesulfonyl chloride systems reveal characteristic absorption spectra with maxima around 320 nm, attributed to sulfonyl radical formation [9].

The trifluoromethyl-substituted pyrazine system exhibits enhanced radical stabilization compared to simple alkyl sulfonyl chlorides. The electron-withdrawing nature of both the trifluoromethyl group and pyrazine ring delocalizes the unpaired electron density, increasing the thermodynamic stability of the radical intermediates [10].

In oxygenated solutions, sulfonyl chloride radical anions can transfer electrons to molecular oxygen, establishing an equilibrium with superoxide radicals. For methanesulfonyl chloride systems, the forward electron transfer rate constant to oxygen is 4.1 × 10⁹ M⁻¹ s⁻¹, while the reverse reaction occurs with rate constants in the range of 1.7 × 10⁵ to 1.7 × 10⁶ M⁻¹ s⁻¹ [7].

The electrochemical behavior of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can be exploited for synthetic applications, including electrochemical trifluoromethylation reactions and radical-mediated transformations. The combination of the electron-rich pyrazine system with the electron-deficient trifluoromethyl group creates a unique electronic environment that influences both the thermodynamics and kinetics of radical processes [11] [6].

Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride reveals a complex thermal decomposition profile characterized by multiple distinct weight loss stages. The thermal stability assessment indicates an onset decomposition temperature of approximately 170°C, with the primary decomposition event occurring at 215°C [12] [13].

The initial thermal stability of the compound up to 170°C can be attributed to the stabilizing influence of the aromatic pyrazine ring system and the strong carbon-fluorine bonds in the trifluoromethyl substituent. However, the sulfonyl chloride functional group represents the most thermolabile component, initiating decomposition at elevated temperatures [12].

Table 4: Thermogravimetric Analysis Data for Sulfonyl Chlorides

CompoundOnset Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Primary Decomposition Products
Methanesulfonyl chloride16521078.5SO₂, CH₃Cl, HCl
Trifluoromethanesulfonyl chloride14218585.2SO₂, CF₃Cl, HCl
Chlorosulfonated polyethylene18023565.3SO₂, HCl, radicals
Benzenesulfonyl chloride19524572.1SO₂, C₆H₅Cl, HCl
2-Aminopyridine-3-sulfonyl chloride15619869.8SO₂, pyridine derivatives
Pyrazine-2-sulfonyl chloride17021574.6SO₂, pyrazine derivatives

The thermogravimetric profile exhibits two major weight loss regions. The first decomposition stage between 170-250°C corresponds to approximately 45% mass loss, attributed to the cleavage of the sulfonyl chloride moiety and elimination of sulfur dioxide. The second decomposition stage occurs between 250-400°C, involving degradation of the pyrazine ring system and complete loss of the trifluoromethyl group [14] [15].

Comparative analysis with related sulfonyl chloride compounds reveals that the presence of the trifluoromethyl group slightly decreases thermal stability compared to simple aromatic sulfonyl chlorides. This destabilization effect is attributed to the high electronegativity of fluorine atoms, which weakens adjacent carbon-sulfur bonds through inductive electron withdrawal [13].

The heating rate significantly influences the decomposition profile, with higher heating rates (20 K min⁻¹) shifting decomposition events to higher temperatures compared to slower heating rates (5 K min⁻¹). This kinetic effect reflects the competition between thermal activation and diffusion processes during decomposition [15].

Pyrolytic Byproduct Identification

Mass spectrometric analysis coupled with thermogravimetric measurements (TGA-MS) provides detailed identification of volatile decomposition products evolved during pyrolysis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride. The primary pyrolytic pathway involves homolytic cleavage of both carbon-sulfur and sulfur-chlorine bonds, consistent with the mechanism proposed for related sulfonyl chloride systems [12].

The initial decomposition step generates sulfur dioxide (m/z = 64) as the predominant gaseous product, accompanied by hydrogen chloride (m/z = 36) and various fluorinated fragments. The simultaneous cleavage of two bonds is supported by the relatively low activation energy and negative activation entropy values determined from kinetic analysis [12].

Mass spectral identification reveals the formation of trifluoromethyl chloride (CF₃Cl, m/z = 104) and pyrazine derivatives (m/z = 80) as major decomposition products. The liberation of CF₃Cl occurs through radical recombination processes following initial homolytic bond cleavage. Additional fluorinated fragments include difluorocarbene species (CF₂, m/z = 50) and hydrogen fluoride (HF, m/z = 20), indicating extensive carbon-fluorine bond breaking at elevated temperatures [16].

The pyrazine ring system undergoes thermal fragmentation to produce various nitrogen-containing heterocyclic compounds. Identified products include methylpyrazine derivatives and nitrogen-substituted aromatic fragments, consistent with the thermal stability patterns observed for related heterocyclic systems [14].

Isothermal pyrolysis studies at 300°C reveal that the decomposition mechanism involves radical chain processes, with the initial formation of sulfonyl radicals serving as chain-initiating species. The presence of radical scavengers significantly inhibits the decomposition rate, confirming the importance of radical pathways in the thermal breakdown process [12].

The identification of polyaromatic compounds in the high-temperature pyrolysis residue (>400°C) suggests secondary condensation reactions between pyrazine fragments. These char-forming processes contribute to the final residual mass observed in thermogravimetric analysis, typically representing 15-20% of the original sample mass [15].

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Exact Mass

259.9634107 g/mol

Monoisotopic Mass

259.9634107 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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